4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-15-5-3-2-4-14(15)18-25(22,23)13-8-6-12(7-9-13)19-16(20)10-11-17(19)21/h2-9,18H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCSLJFNRAWMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves the reaction of 2-methoxyaniline with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Base: Triethylamine or pyridine.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle bulk quantities of reactants.
Automated systems: For precise control of reaction conditions.
Purification techniques: Such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study enzyme functions or protein interactions.
Medicine: Potential use as an antibiotic or enzyme inhibitor.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved could include inhibition of bacterial cell wall synthesis or disruption of metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs.
- Substituent Effects : The 2-methoxyphenyl group in the target compound likely increases steric bulk and lipophilicity compared to the unsubstituted phenyl group in CAS 112167-37-0 . The methoxy group could also influence metabolic stability by reducing oxidative degradation.
- Dioxopyrrolidinyl Moieties : This ring system is conserved across multiple analogs and may act as a bioisostere for cyclic amides or lactams, contributing to conformational rigidity and enzyme interaction .
SAR Insights :
- The dioxopyrrolidinyl ring’s electron-withdrawing properties may stabilize interactions with positively charged residues in enzyme active sites.
- Methoxy substituents on aromatic rings often improve solubility and metabolic stability but may reduce binding affinity due to steric effects .
Computational and Physicochemical Properties
provides computational data for CAS 112167-37-0, a close analog:
- Molecular Weight : 330.36 g/mol
- InChIKey : VOHKWKCJOFGEHA-UHFFFAOYSA-N
- Topological Polar Surface Area (TPSA) : 97.4 Ų (indicative of high polarity due to sulfonamide and dioxopyrrolidinyl groups) .
Biological Activity
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides have been widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is . The presence of the dioxopyrrolidine moiety and the methoxyphenyl group suggests potential interactions with biological targets due to their structural diversity.
The biological activity of sulfonamides typically involves the inhibition of bacterial folic acid synthesis; however, the specific mechanism for this compound may vary. Preliminary studies suggest that it may act through:
- Enzyme Inhibition : Compounds containing sulfonamide groups often inhibit enzymes involved in metabolic pathways. For instance, they may target dihydropteroate synthase in bacteria.
- Receptor Modulation : The methoxyphenyl group may enhance binding affinity to certain receptors, potentially modulating signaling pathways involved in inflammation or cancer progression.
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The specific compound's efficacy has yet to be extensively documented; however, its structural similarities to known sulfonamides suggest potential antimicrobial effects.
Anticancer Activity
Recent research has indicated that compounds with similar structures possess anticancer properties. For instance, studies on related dioxopyrrolidine derivatives have demonstrated:
- Cytotoxicity Against Cancer Cell Lines : Compounds showed significant inhibition of cell proliferation in various cancer cell lines, indicating potential as anticancer agents.
- Mechanisms of Action : These compounds may induce apoptosis or cell cycle arrest in cancer cells through modulation of key signaling pathways.
Case Studies
- Antinociceptive Activity : In animal models, related compounds have demonstrated significant antinociceptive effects, suggesting potential applications in pain management.
- Neuroprotective Effects : Some derivatives have shown protective effects against neurotoxicity in vitro and in vivo models, indicating possible therapeutic roles in neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the critical steps in synthesizing 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzene-1-sulfonamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including sulfonamide formation and pyrrolidinone ring coupling. Key steps include:
- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline under basic conditions (e.g., pyridine) to form the sulfonamide core.
- Pyrrolidinone coupling : Introducing the 2,5-dioxopyrrolidin-1-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Optimization : Temperature control (60–80°C), solvent selection (e.g., DMF for solubility), and catalyst use (e.g., CuI for coupling efficiency) are critical for yield and selectivity .
- Purity validation : NMR (¹H/¹³C), MS, and HPLC (>95% purity) confirm structural integrity .
Q. How is the compound structurally characterized to confirm its identity and purity?
- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm). ¹³C NMR confirms carbonyl signals (δ 170–175 ppm) from the dioxopyrrolidinone ring .
- Mass spectrometry : High-resolution ESI-MS detects the molecular ion peak ([M+H]⁺) at m/z 389.1 (calculated for C₁₈H₁₇N₂O₅S).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity and detects impurities .
Intermediate Research Questions
Q. What experimental designs are used to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?
- In vitro assays : Use recombinant enzymes (e.g., carbonic anhydrase) or cell-based models (e.g., CHO cells) to measure IC₅₀ values.
- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM.
- Control experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and vehicle controls (DMSO <0.1%) .
- Data interpretation : Compare activity to structural analogs (e.g., 4-nitrobenzenesulfonamide derivatives) to identify SAR trends .
Q. How can researchers resolve contradictions in reported data on the compound’s effects on glycosylation pathways?
- Context-dependent effects : The compound may suppress galactosylation in CHO cells (reducing antibody Fc effector functions) but enhance mannosylation in other systems .
- Method standardization : Use identical cell lines (e.g., rCHO), culture conditions, and glycan analysis protocols (HPLC with 2-AB labeling) for cross-study comparisons .
- Mechanistic studies : Perform RNA-seq to identify glycosyltransferase expression changes (e.g., B4GALT1 downregulation) under compound treatment .
Advanced Research Questions
Q. What advanced strategies are employed to study the compound’s structure-activity relationship (SAR) for therapeutic optimization?
- Analog synthesis : Modify the methoxyphenyl group (e.g., replace with 4-fluorophenyl) or pyrrolidinone ring (e.g., dimethyl substitutions) to assess activity changes .
- Computational modeling : Dock the compound into target proteins (e.g., TRPM8 ion channels) using AutoDock Vina to predict binding affinities .
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding (e.g., >90% bound to albumin) .
Q. How does the compound influence intracellular metabolic pathways, such as oxidative phosphorylation or glycolysis, in recombinant cell lines?
- Metabolic flux analysis : Use ¹³C-glucose tracing and LC-MS to quantify ATP/ADP ratios and TCA cycle intermediates .
- Cell-specific productivity : Calculate glucose uptake rate (qGlc) and lactate production (qLac) in fed-batch cultures. MPPB increases qGlc by 30% and intracellular ATP by 50% .
- Mitochondrial profiling : Measure oxygen consumption rate (OCR) via Seahorse XF Analyzer to assess oxidative metabolism .
Q. What methodologies are used to evaluate the compound’s impact on monoclonal antibody (mAb) glycosylation and quality attributes?
- Glycan profiling : Isolate mAbs via Protein A affinity chromatography, release N-glycans with PNGase F, and analyze via HILIC-HPLC with fluorescence detection .
- Galactosylation suppression : Quantify G0F (agalactosylated) vs. G1F/G2F (galactosylated) species. MPPB reduces galactosylation by 40% in CHO cultures .
- Functional assays : Test FcγRIIIa binding (SPR) and ADCC activity to correlate glycan changes with therapeutic efficacy .
Q. How can the compound’s effects be scaled from batch to fed-batch bioreactor systems while maintaining reproducibility?
- Fed-batch optimization : Supplement cultures with glucose/glutamine feeds to maintain viability >80% and extend production phases .
- Process analytical technology (PAT) : Use inline Raman spectroscopy to monitor metabolite levels (e.g., lactate) in real time .
- Scale-down models : Validate findings in 2L bioreactors before transitioning to 2,000L production scales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
